

Application Notes and Protocols for Quinaldanilide as a Molecular Probe

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Compound of Interest

Compound Name: Quinaldanilide

Cat. No.: B15394925

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Introduction

Quinaldanilide is a novel synthetic small molecule designed as a high-affinity molecular probe for the selective inhibition of the Janus kinase 2 (JAK2) protein. As a critical mediator in the JAK-STAT signaling pathway, JAK2 is implicated in various myeloproliferative neoplasms and inflammatory diseases. The specificity and high affinity of **Quinaldanilide** for the ATP-binding pocket of the JAK2 pseudokinase domain (JH2) make it an invaluable tool for researchers studying the physiological and pathological roles of JAK2 signaling. These application notes provide detailed protocols for the use of **Quinaldanilide** in common biochemical and cell-based assays.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of Quinaldanilide

Property	Value
Molecular Formula	C ₂₂ H ₁₉ N ₃ O ₂
Molecular Weight	357.41 g/mol
Purity	>99% (HPLC)
Solubility	Soluble in DMSO (>50 mM)
Form	Lyophilized powder
Storage	Store at -20°C, protect from light
Excitation Wavelength	340 nm
Emission Wavelength	450 nm

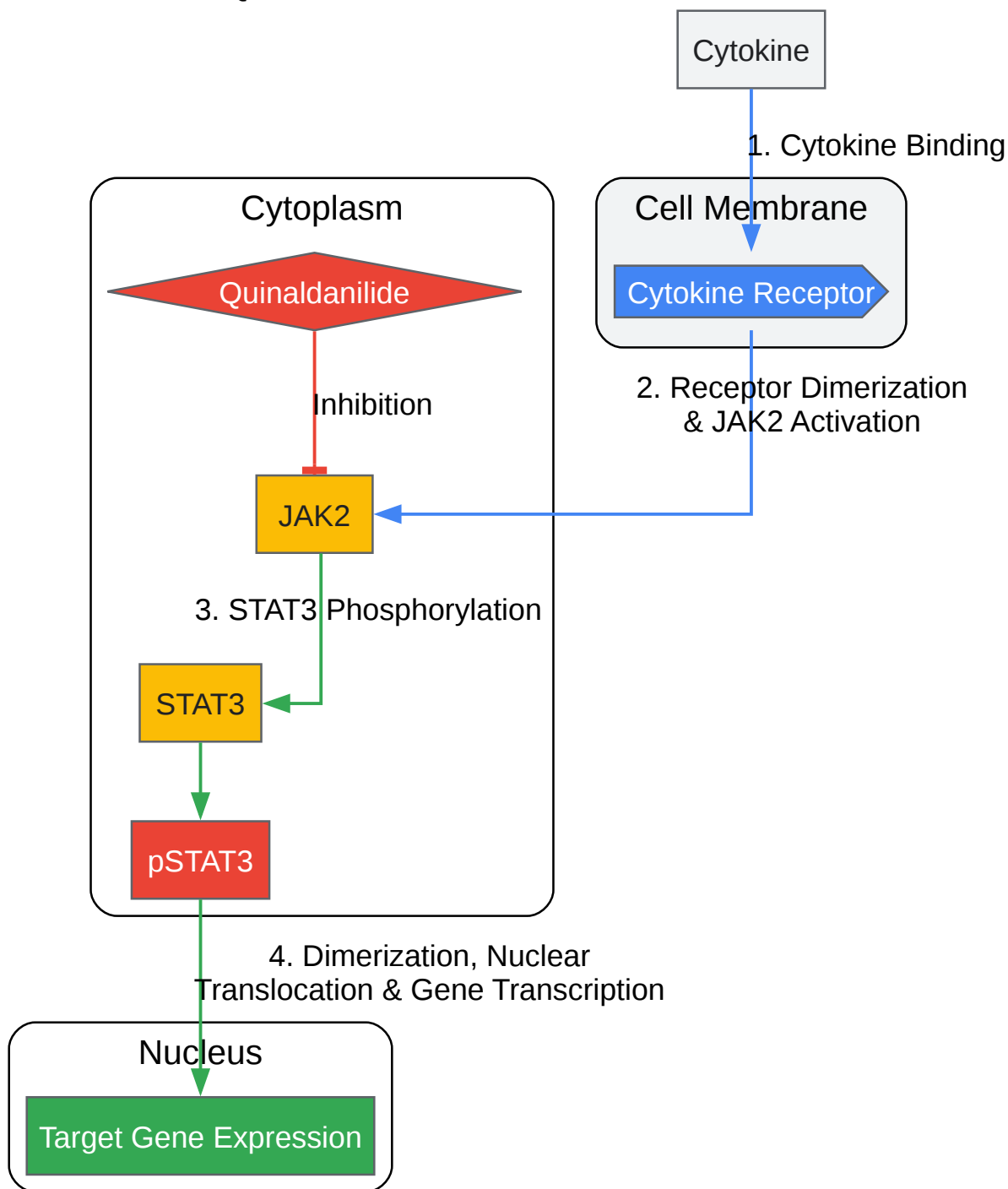
Table 2: In Vitro Efficacy of Quinaldanilide

Assay Type	Target	IC ₅₀ (nM)	Ki (nM)
TR-FRET Binding Assay	JAK2	15.2	8.9
Kinase Activity Assay	JAK2	25.6	-
Cell-Based Assay	pSTAT3	45.1	-

Signaling Pathway

The diagram below illustrates the mechanism of action of **Quinaldanilide** within the JAK2-STAT3 signaling pathway.

Quinaldanilide Mechanism of Action

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Caption: **Quinaldanilide** inhibits JAK2, blocking STAT3 phosphorylation and downstream gene expression.

Experimental Protocols

Protocol 1: TR-FRET Binding Assay for JAK2

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of **Quinaldanilide** to JAK2.

Materials:

- **Quinaldanilide**
- Recombinant human JAK2 protein
- LanthaScreen™ Tb-anti-GST Antibody
- GST-tagged JAK2 ligand
- TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Brij-35)
- 384-well low-volume black microplates
- Plate reader capable of TR-FRET measurements

Procedure:

- Prepare a serial dilution of **Quinaldanilide** in DMSO, then dilute in TR-FRET buffer.
- Add 2 µL of diluted **Quinaldanilide** or DMSO (vehicle control) to the wells of the microplate.
- Add 4 µL of a solution containing the GST-tagged JAK2 ligand and the Tb-anti-GST antibody.
- Add 4 µL of the recombinant JAK2 protein solution.
- Incubate the plate at room temperature for 1 hour, protected from light.

- Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
- Calculate the emission ratio (520 nm / 495 nm) and plot the results against the **Quinaldanilide** concentration to determine the IC₅₀.

Protocol 2: Cell-Based pSTAT3 Assay

This protocol measures the inhibitory effect of **Quinaldanilide** on the phosphorylation of STAT3 in a cellular context.

Materials:

- Human cell line expressing JAK2 (e.g., HEL 92.1.7)
- **Quinaldanilide**
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Cytokine stimulant (e.g., Erythropoietin, EPO)
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Anti-pSTAT3 (Tyr705) antibody
- Total STAT3 antibody
- Secondary antibodies conjugated to a detectable marker (e.g., HRP)
- Western blot or ELISA reagents

Procedure:

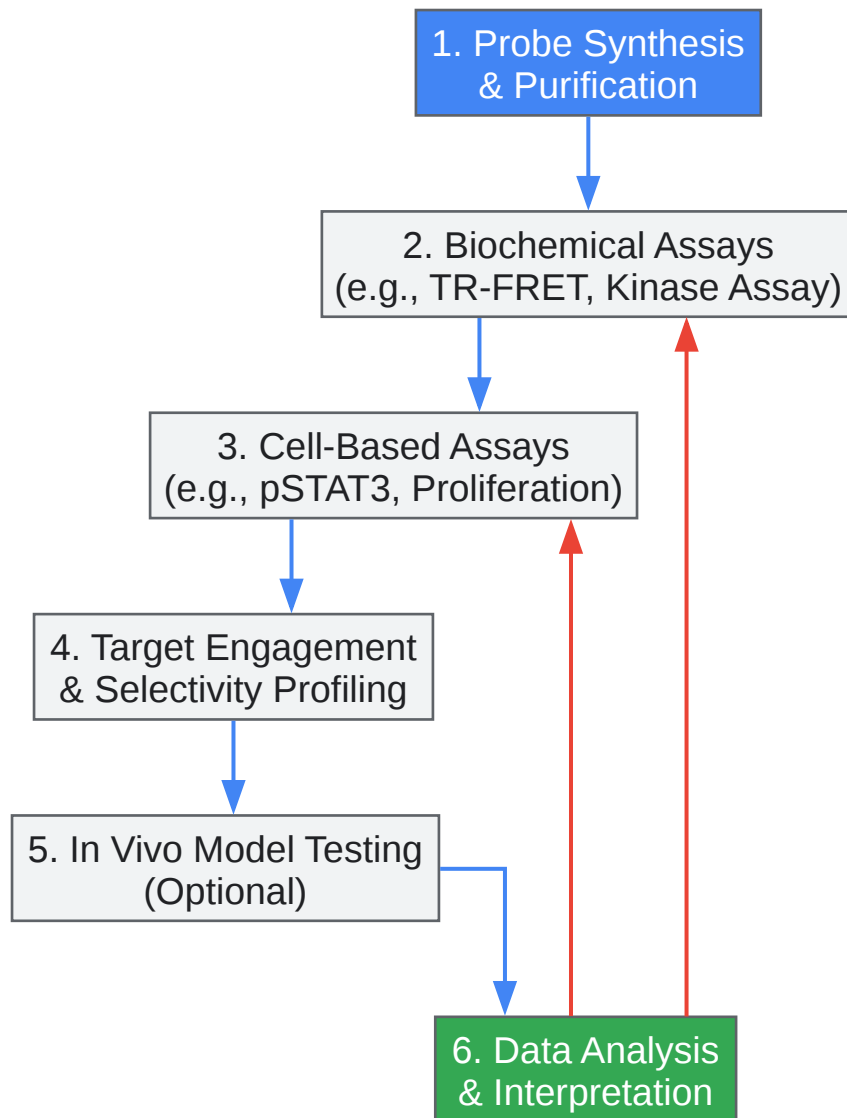
- Seed cells in a 96-well plate and culture overnight.
- Treat cells with various concentrations of **Quinaldanilide** for 2 hours.

- Stimulate the cells with EPO for 30 minutes to induce STAT3 phosphorylation.
- Wash the cells with cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Analyze the levels of pSTAT3 and total STAT3 using Western blot or ELISA.
- Quantify the results and normalize the pSTAT3 signal to the total STAT3 signal.
- Plot the normalized pSTAT3 levels against the **Quinaldanilide** concentration to calculate the IC_{50} .

Experimental Workflow

The following diagram outlines the general workflow for characterizing a molecular probe like **Quinaldanilide**.

Molecular Probe Characterization Workflow



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Caption: A typical workflow for characterizing a novel molecular probe from synthesis to data analysis.

- To cite this document: BenchChem. [Application Notes and Protocols for Quinaldanilide as a Molecular Probe]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15394925#using-quinaldanilide-as-a-molecular-probe\]](https://www.benchchem.com/product/b15394925#using-quinaldanilide-as-a-molecular-probe)

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